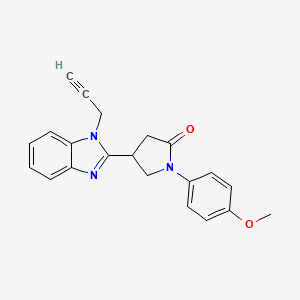

1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-3-12-23-19-7-5-4-6-18(19)22-21(23)15-13-20(25)24(14-15)16-8-10-17(26-2)11-9-16/h1,4-11,15H,12-14H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZZCZMKRRPFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzimidazole Core: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative, the benzimidazole core can be synthesized through a condensation reaction.

Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, using a terminal alkyne and a halogenated benzimidazole intermediate.

Formation of the Pyrrolidin-2-one Ring: The final step involves the cyclization of an appropriate intermediate to form the pyrrolidin-2-one ring, often under basic or acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Key Observations :

Pharmacological Activity

Anti-Alzheimer’s Potential

- Compound 10b (): 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one showed strong AChE inhibition comparable to donepezil. The 4-methoxybenzyl group is critical for binding to the enzyme’s peripheral anionic site .

- Target Compound : While direct data is unavailable, its 4-methoxyphenyl and benzimidazole groups align structurally with AChE inhibitors. The propargyl group may enhance lipophilicity, improving CNS bioavailability compared to 10b’s fluorobenzoyl group .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (): Exhibited 1.5× higher DPPH radical scavenging than ascorbic acid. The hydroxyl and thioxo groups contribute to redox activity.

- Target Compound : Lacks hydroxyl/thioxo groups but may exhibit moderate antioxidant activity via methoxyphenyl’s electron-donating effects .

Biological Activity

The compound 1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C21H19N3O2 , with a molecular weight of approximately 345.402 g/mol . It features a pyrrolidinone core substituted with a methoxyphenyl group and a propynylbenzimidazole moiety, which may contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O2 |

| Molecular Weight | 345.402 g/mol |

| Purity | ≥95% |

Anticancer Activity

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives containing benzimidazole and pyrrolidine structures can inhibit various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

In one study, a related compound demonstrated an IC50 value of 29.1 µM against MDA-MB453 cells, indicating promising anticancer efficacy . The structural modifications in these compounds can lead to varying biological activities due to differences in stereochemistry and electronic properties.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features exhibited enhanced activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 200 μg/mL , with no bacterial growth observed at higher concentrations (800 μg/mL) .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. It has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A related study found that certain derivatives showed significant AChE inhibition, which could be beneficial in developing anti-Alzheimer's agents .

Antioxidant Activity

The antioxidant properties of the compound have also been evaluated. Compounds with similar structures were found to exhibit notable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Study 1: Anticancer Efficacy

In a comparative study assessing various pyrrolidine derivatives, one compound demonstrated superior efficacy against MCF-7 cells with an IC50 value of 15.3 µM , outperforming established chemotherapeutics like etoposide . This highlights the potential of modifying the structure to enhance anticancer activity.

Study 2: Antimicrobial Effectiveness

A recent investigation into the antimicrobial properties revealed that several synthesized compounds exhibited significant antibacterial effects against both S. aureus and E. coli. The most effective compound reached an MIC of 200 μg/mL , showcasing its potential as a therapeutic agent against bacterial infections .

Q & A

Basic: What are the common synthetic strategies for preparing 1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one?

Answer:

Key approaches involve coupling benzimidazole derivatives with substituted pyrrolidinones. For example:

- Stepwise coupling : React 1-prop-2-ynylbenzimidazole with a pre-functionalized pyrrolidin-2-one scaffold (e.g., 4-bromo-pyrrolidin-2-one) via Buchwald–Hartwig or Ullmann coupling under Pd catalysis. Optimize reaction temperature (80–120°C) and ligand selection (e.g., Xantphos) to enhance yields .

- Desymmetrization : Adapt Heck–Matsuda protocols for enantioselective synthesis. Use Pd(OAc)₂ with chiral ligands (e.g., (R)-BINAP) to introduce asymmetry in pyrrolidinone intermediates .

- Post-functionalization : Introduce the 4-methoxyphenyl group via nucleophilic substitution or Suzuki–Miyaura cross-coupling, using aryl boronic acids and Pd catalysts .

Advanced: How can enantioselective synthesis of this compound be optimized for high optical purity?

Answer:

Asymmetric catalysis is critical. For example:

- Chiral auxiliaries : Use (S)-proline-derived catalysts to control stereochemistry during cyclization steps.

- Dynamic kinetic resolution : Employ Pd/chiraphos complexes in desymmetrization reactions (e.g., Heck–Matsuda) to achieve >90% ee. Monitor reaction progress via chiral HPLC (Daicel Chiralpak® columns) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst turnover. Optimize temperature (0–25°C) to minimize racemization .

Basic: What spectroscopic and analytical methods validate the structural integrity of this compound?

Answer:

- NMR : Use , , and NMR to confirm substitution patterns and benzimidazole-pyrrolidinone connectivity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and pyrrolidinone carbonyl (δ ~175 ppm) .

- LC-HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H] = 452.99 observed vs. 453.1848 calculated) .

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. Validate bond lengths/angles against expected values (e.g., C–C bonds: 1.54 Å ± 0.04) .

Advanced: How to resolve contradictions in crystallographic data during structure determination?

Answer:

- Data validation : Use PLATON/CHECKCIF to flag outliers (e.g., ADPs, bond distances). Cross-validate with SHELXPRO-refined models .

- Twinned crystals : Apply twin-law matrices in SHELXL to deconvolute overlapping reflections. Use HKLF5 format for integration .

- Disorder modeling : Partition disordered regions (e.g., prop-2-ynyl groups) with SUMP restraints and refine occupancy factors iteratively .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Answer:

- Receptor binding : Screen against orexin receptors (OX1R/OX2R) via competitive radioligand assays (e.g., -SB-674042). Use HEK293 cells expressing recombinant receptors .

- CYP inhibition : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification of parent compound depletion .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and IC calculations .

Advanced: How to design structure-activity relationship (SAR) studies for target optimization?

Answer:

- Scaffold diversification : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and test against SV2A or α1-adrenergic receptors .

- Molecular docking : Use AutoDock Vina to predict binding poses in orexin receptor homology models. Prioritize analogs with improved hydrogen-bonding to Glu .

- Free-energy perturbation (FEP) : Quantify ΔΔG contributions of key residues (e.g., His) to binding affinity using Schrödinger’s FEP+ .

Basic: How to troubleshoot low yields in benzimidazole-pyrrolidinone coupling reactions?

Answer:

- Catalyst optimization : Screen Pd sources (PdCl, Pd(OAc)) with ligands (Xantphos, DavePhos). Increase Pd loading to 5–10 mol% if intermediates are electron-poor .

- Solvent/base selection : Use DMA/EtN for polar substrates; DMF/KPO for sterically hindered reactions.

- Microwave assistance : Reduce reaction time (30–60 min) and improve homogeneity via microwave irradiation at 100°C .

Advanced: What computational methods predict metabolic hotspots in this compound?

Answer:

- MetaSite : Predict cytochrome P450 oxidation sites (e.g., methoxyphenyl demethylation) using ligand-based descriptors and MOE’s ADMET module .

- MD simulations : Run 100-ns trajectories in GROMACS to identify flexible regions prone to glucuronidation (e.g., pyrrolidinone NH) .

- QSAR models : Train random forest models on clearance data from analogs to prioritize stable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.